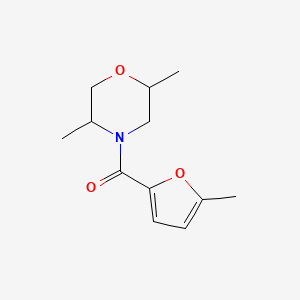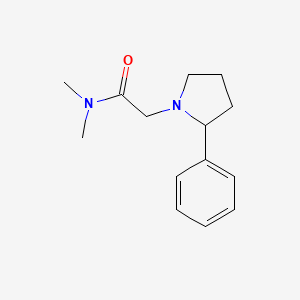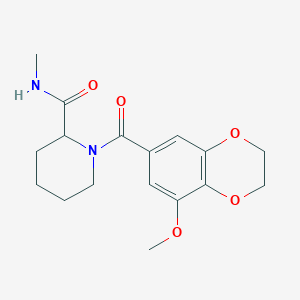![molecular formula C17H24N4O B7571465 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B7571465.png)
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine, also known as MPP, is a chemical compound that has been extensively researched for its potential use in the field of medicine. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine involves the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory cytokines. 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to inhibit the activity of phosphodiesterases (PDEs), which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, which can help reduce inflammation. 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been extensively researched and its mechanism of action is well understood. However, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine also has some limitations. It is toxic at high concentrations, which can limit its use in certain experiments. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has not been extensively tested in vivo, which can limit its potential use in the clinic.
Direcciones Futuras
There are several future directions for research on 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine. One area of research is the development of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine derivatives with improved potency and selectivity. Another area of research is the testing of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine in animal models to determine its efficacy and safety in vivo. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine can be used in combination with other drugs to enhance their therapeutic effects. Finally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine can be used as a tool to study the role of various enzymes and pathways in the body.
Métodos De Síntesis
The synthesis of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine involves the reaction of 1-methyl-4-(p-toluenesulfonyl)pyrazole with 2-phenoxyethylamine in the presence of a base. The resulting product is then treated with formaldehyde and hydrogen gas to obtain 1-[(1-methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine. This synthesis method has been optimized to yield high purity and high yield of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine.
Aplicaciones Científicas De Investigación
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been extensively researched for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, antitumor, and antifungal properties. 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-19-14-16(13-18-19)15-21-9-7-20(8-10-21)11-12-22-17-5-3-2-4-6-17/h2-6,13-14H,7-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWMVGMECCSSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCN(CC2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)

![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)





![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)

![N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7571455.png)

![(4-Methyl-2-propyl-1,3-thiazol-5-yl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7571466.png)
![4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol](/img/structure/B7571472.png)